molecular formula C7H5FO2 B3104402 5-Fluorobenzo[d][1,3]dioxole CAS No. 147900-49-0

5-Fluorobenzo[d][1,3]dioxole

Cat. No.: B3104402
CAS No.: 147900-49-0
M. Wt: 140.11 g/mol
InChI Key: GCPUMFAGCOLKAK-UHFFFAOYSA-N
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Description

5-Fluorobenzo[d][1,3]dioxole is a chemical compound that belongs to the class of benzo[d][1,3]dioxole derivatives. It is widely studied for its potential therapeutic applications in medical, environmental, and industrial research.

Mechanism of Action

Target of Action

5-Fluorobenzo[d][1,3]dioxole is a complex compound with potential applications in various fields. Related compounds, such as dioxole functionalized metal–organic frameworks (mofs), have been reported to interact with metal ions like zn(ii) .

Mode of Action

It’s known that dioxole functionalized mofs can bind to zn(ii) ions . This interaction could potentially alter the properties of the target, leading to changes in its function or structure.

Biochemical Pathways

Related compounds have been used in the synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . These alkaloids are known to interact with various biochemical pathways, suggesting that this compound may have similar effects.

Pharmacokinetics

It’s known that the compound should be stored under inert atmosphere at 2-8℃ to maintain its stability .

Result of Action

Related compounds have shown anticancer activity against various cancer cell lines , suggesting that this compound may have similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it needs to be stored under an inert atmosphere at 2-8℃ . Other environmental factors, such as pH and the presence of other compounds, could also potentially influence its action, efficacy, and stability.

Preparation Methods

The synthesis of 5-Fluorobenzo[d][1,3]dioxole can be achieved through various synthetic routes. One common method involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid and zinc (II) under solvothermal conditions . This process can yield different metal-organic frameworks depending on the co-ligands used. Another method involves the use of stable and readily available starting materials to furnish novel benzo[d][1,3]dioxole incorporated diselenide .

Chemical Reactions Analysis

5-Fluorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halomethanes for methylenation and zinc (II) for solvothermal reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Fluorobenzo[d][1,3]dioxole has a wide range of scientific research applications. In chemistry, it is used in the synthesis of metal-organic frameworks and other complex structures . In biology and medicine, it is studied for its potential therapeutic applications, including its use as an antitumor and antimicrobial agent . In industry, it is used in the development of new materials and as a component in various chemical processes.

Comparison with Similar Compounds

5-Fluorobenzo[d][1,3]dioxole is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include benzo[d][1,3]dioxole derivatives, such as 5-bromo-4-fluorobenzo[d][1,3]dioxole . These compounds share similar structural motifs but differ in their specific functional groups and reactivity.

Properties

IUPAC Name

5-fluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPUMFAGCOLKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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